An In-depth Technical Guide to 3-Methylthiazolidine-2-thione: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Methylthiazolidine-2-thione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylthiazolidine-2-thione, a heterocyclic compound with significant applications in industrial chemistry and potential as a scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential biological activities, drawing from studies on closely related analogs, and provides detailed experimental protocols for its synthesis and evaluation.
Core Molecular Structure and Properties
3-Methylthiazolidine-2-thione, also known as N-Methyl-2-thiazolidinethione, is an organosulfur compound belonging to the thiazolidine class of heterocycles.[1] Its core structure consists of a five-membered ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl (thione) group at the 2-position. The nitrogen atom is substituted with a methyl group.
The presence of the thione group and the thiazolidine ring confers specific reactivity and properties to the molecule, making it a subject of interest for various chemical transformations and applications.[2]
Physicochemical Properties
The key physicochemical properties of 3-Methylthiazolidine-2-thione are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Citation(s) |
| Molecular Formula | C₄H₇NS₂ | [3] |
| Molecular Weight | 133.24 g/mol | [3] |
| Appearance | Off-white to white crystalline powder or solid | [1] |
| Melting Point | 68-69 °C | [1][3] |
| Boiling Point | 90-100 °C at 10-14 Torr | [3] |
| Density | ~1.30 g/cm³ (Predicted) | [3] |
| Solubility | 3.56 g/L in water at 30 °C | [3] |
| LogP (Octanol/Water) | 0.48 | [4] |
| CAS Number | 1908-87-8 | [1][5] |
Synthesis and Spectroscopic Characterization
A reliable synthesis and thorough characterization are paramount for the use of 3-Methylthiazolidine-2-thione in research and development.
Synthesis
The primary route for the synthesis of 3-Methylthiazolidine-2-thione is the reaction of N-methylethanolamine with carbon disulfide.[1] This reaction is a cyclization process that forms the thiazolidine ring.
Predicted Spectroscopic Characteristics
| Technique | Predicted Characteristics |
| ¹H NMR (CDCl₃) | - N-CH₃: Singlet, ~3.0-3.3 ppm.- -N-CH₂-: Triplet, ~3.8-4.1 ppm.- -S-CH₂-: Triplet, ~3.2-3.5 ppm. |
| ¹³C NMR (CDCl₃) | - C=S (Thione): ~200-205 ppm.- -N-CH₂-: ~55-60 ppm.- -S-CH₂-: ~30-35 ppm.- N-CH₃: ~35-40 ppm. |
| IR Spectroscopy (KBr) | - C-H stretch (alkyl): 2850-2960 cm⁻¹.- C=S stretch (thione): Strong absorption around 1200-1250 cm⁻¹.- C-N stretch: 1300-1350 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z ~134.0093.- [M+Na]⁺: m/z ~155.9912. |
Potential Biological and Pharmacological Applications
While 3-Methylthiazolidine-2-thione is widely used as a vulcanization accelerator for chloroprene rubbers, its structural motif is present in molecules with interesting biological activities.[1] Research into derivatives of thiazolidine-2-thione suggests potential applications in drug development.
Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[6] Overproduction of uric acid can lead to hyperuricemia and gout.[6] Studies have shown that thiazolidine-2-thione derivatives can act as inhibitors of xanthine oxidase. The parent compound, thiazolidine-2-thione, exhibits XO inhibitory activity with an IC₅₀ value of 72.15 μmol/L.[9] More complex derivatives have shown significantly higher potency, with IC₅₀ values in the low micromolar range, suggesting that the thiazolidine-2-thione scaffold is a promising starting point for the development of new gout therapies.[6][9]
Inhibition of Bacterial Type III Secretion Systems (T3SS)
The Type III Secretion System (T3SS) is a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins (effectors) directly into host cells.[2] This system is crucial for the pathogenicity of bacteria like Pseudomonas aeruginosa and Salmonella typhimurium. Because the T3SS is essential for virulence but not for bacterial survival, it is an attractive target for anti-virulence drugs, which may exert less selective pressure for resistance compared to traditional antibiotics.[2] Thiazolidinone-based compounds have been identified as inhibitors of the T3SS, with some derivatives showing IC₅₀ values in the micromolar range.[2] These compounds are thought to disrupt the T3SS machinery, preventing the secretion of effector proteins.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of 3-Methylthiazolidine-2-thione.
Protocol: Synthesis of 3-Methylthiazolidine-2-thione
This protocol is adapted from the general synthesis of N-alkylated thiazolidine-2-thiones.[6]
Materials:
-
N-methylethanolamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve N-methylethanolamine (1.0 eq) and a base such as KOH (2.0 eq) in ethanol.
-
Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (2.0 eq) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or to 40-50 °C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add deionized water and extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-Methylthiazolidine-2-thione by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid at 295 nm.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
3-Methylthiazolidine-2-thione (test compound)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer.
-
Prepare a stock solution of xanthine (e.g., 150 µM) in phosphate buffer.
-
Prepare stock solutions of 3-Methylthiazolidine-2-thione and allopurinol in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the test compound solution (at various concentrations), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
Control Wells (No Inhibitor): Add 50 µL of vehicle (buffer with DMSO), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
Blank Wells (No Enzyme): Add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of buffer instead of the enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 25 °C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 60 µL of the xanthine substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_blank) - (V_sample - V_blank)] / (V_control - V_blank) * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
3-Methylthiazolidine-2-thione is a structurally simple yet versatile molecule. While its primary established role is in industrial polymer chemistry, the broader class of thiazolidine-2-thiones demonstrates significant potential as a scaffold for the development of novel therapeutic agents. The data presented on its potential as a xanthine oxidase inhibitor and a bacterial type III secretion system inhibitor highlight promising avenues for future research. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound and its derivatives in a drug discovery context. Further investigation is warranted to fully elucidate the biological activity profile of 3-Methylthiazolidine-2-thione itself and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.
References
- 1. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]
- 2. Tethered Thiazolidinone Dimers as Inhibitors of the Bacterial Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemmethod.com [chemmethod.com]
- 5. 3-methylthiazolidine-2-thione | 1908-87-8 [chemicalbook.com]
- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-Thiazolidinethione | C3H5NS2 | CID 2723699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
